D-Ribonate
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Overview
Description
D-ribonate is conjugate base of D-ribonic acid. It is a conjugate base of a D-ribonic acid.
Scientific Research Applications
Catabolic Pathway in Mycobacterium smegmatis
D-Ribonate serves as the sole carbon source for Mycobacterium smegmatis, indicating its vital role in bacterial metabolism. This organism employs a unique catabolic pathway for D-ribonate, involving several specific enzymes such as erythrulose kinase, novel dehydrogenases, and an unknown isomerase. This pathway includes the oxidation of D-ribonate into 2-keto-D-ribonate, followed by isomerization and decarboxylation processes leading to D-erythrulose, which then enters a known metabolic pathway (Luo & Huang, 2018).
Oxidative Pathway in Haloarcula Species
In archaea, particularly in Haloarcula species, D-ribose (related to D-ribonate) is degraded via a novel oxidative pathway, different from the nonoxidative pathway found in most bacteria. This degradation process involves unique enzymes such as pentose dehydrogenase, pentonolactonase, and a specific sugar acid dehydratase, leading to the conversion of D-ribose to α-ketoglutarate. This process represents a distinct method of sugar degradation in archaea and contributes to our understanding of their metabolic pathways (Johnsen et al., 2019).
Synthesis of D-Ribose
The synthesis of D-ribose, which is closely related to D-ribonate, involves the conversion of calcium ribonate to ribonic acid. This process is critical in pharmaceutical contexts, where the precise determination of calcium content in the ribonolactone solution is essential for the successful synthesis of D-ribose (Kaz'mina & Fadeeva, 1981).
Enzymatic Synthesis in Acetic Acid Bacteria
Acetic acid bacteria, specifically Gluconobacter suboxydans, can enzymatically synthesize 4-pentulosonates (such as 4-keto-D-ribonate) from D-ribose and D-ribonate. This synthesis involves membrane-bound enzymes like D-aldopentose 4-dehydrogenase and demonstrates a novel method for the production of these compounds (Adachi et al., 2011).
properties
Product Name |
D-Ribonate |
---|---|
Molecular Formula |
C5H9O6- |
Molecular Weight |
165.12 g/mol |
IUPAC Name |
(2R,3R,4R)-2,3,4,5-tetrahydroxypentanoate |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/p-1/t2-,3-,4-/m1/s1 |
InChI Key |
QXKAIJAYHKCRRA-BXXZVTAOSA-M |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C(=O)[O-])O)O)O)O |
SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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